Pyrido[2,3-D]pyridazin-5(6H)-one Pyrido[2,3-D]pyridazin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 15370-81-7
VCID: VC6958289
InChI: InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
SMILES: C1=CC2=C(C=NNC2=O)N=C1
Molecular Formula: C7H5N3O
Molecular Weight: 147.137

Pyrido[2,3-D]pyridazin-5(6H)-one

CAS No.: 15370-81-7

Cat. No.: VC6958289

Molecular Formula: C7H5N3O

Molecular Weight: 147.137

* For research use only. Not for human or veterinary use.

Pyrido[2,3-D]pyridazin-5(6H)-one - 15370-81-7

Specification

CAS No. 15370-81-7
Molecular Formula C7H5N3O
Molecular Weight 147.137
IUPAC Name 6H-pyrido[2,3-d]pyridazin-5-one
Standard InChI InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
Standard InChI Key DHLCTHXZKHGREA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NNC2=O)N=C1

Introduction

Structural and Molecular Characteristics

Pyrido[2,3-D]pyridazin-5(6H)-one (PubChem CID: 19700761) has a molecular formula of C7H5N3O\text{C}_7\text{H}_5\text{N}_3\text{O} and a molecular weight of 147.13 g/mol . Its fused bicyclic framework consists of a pyridine ring (six-membered, nitrogen-containing) and a pyridazine ring (six-membered, two adjacent nitrogen atoms), with a ketone group at position 5 (Figure 1). The planar structure enables π-π stacking interactions, which are critical for binding biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H5N3O\text{C}_7\text{H}_5\text{N}_3\text{O}
Molecular Weight147.13 g/mol
Synonyms15370-81-7, 1H,5H-pyrido[2,3-d]pyridazin-5-one
Melting Point271–275°C (derivative data)
Spectral SignaturesIR: 1705 cm1^{-1} (C=O stretch)

The compound’s 3D conformation reveals a nearly planar geometry, with slight puckering in the pyridazine ring due to the ketone group’s electron-withdrawing effects . Quantum mechanical calculations predict high aromaticity, contributing to its stability .

Synthetic Methodologies

Multi-Step Synthesis from 2,3-Pyridine Dicarboxylic Acid

A widely reported route involves 2,3-pyridine dicarboxylic acid (PDA) as the starting material :

  • Dehydration: PDA reacts with acetic anhydride to form furo[3,4-b]pyridine-5,7-dione.

  • Hydrazine Treatment: Reaction with hydrazine hydrate yields 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.

  • Chlorination: Phosphorous oxychloride (POCl3_3) in pyridine replaces hydroxyl groups with chlorine, producing 5,8-dichloropyrido[2,3-d]pyridazine.

  • Oxidation: Heating with dilute HCl generates 5-chloropyrido[2,3-d]pyridazin-8(7H)-one, a bioactive derivative .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsProductYield
1Acetic anhydride, 140°CFuro[3,4-b]pyridine-5,7-dione78%
2Hydrazine hydrate, ethanol6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione85%
3POCl3_3, pyridine, reflux5,8-Dichloropyrido[2,3-d]pyridazine90%
41% HCl, 120°C5-Chloropyrido[2,3-d]pyridazin-8(7H)-one85%

Alternative Routes and Derivatives

  • Thione Analog: Replacement of the ketone with a thione group (Pyrido[2,3-d]pyridazine-5(6H)-thione) is achieved using Lawesson’s reagent, yielding a molecular weight of 163.20 g/mol .

  • Methyl-Substituted Derivative: 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one (CAS: 90004-07-2) is synthesized via alkylation, with a molecular formula of C8H7N3O\text{C}_8\text{H}_7\text{N}_3\text{O}.

Spectral Characterization

Infrared Spectroscopy

The ketone derivative exhibits a strong C=O stretch at 1705 cm1^{-1}, while the thione analog shows a C=S stretch at 814 cm1^{-1} . N-H stretches appear at 3155 cm1^{-1} in both derivatives .

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H}-NMR: The parent compound’s aromatic protons resonate at δ 8.40–9.20 ppm (DMSO-d6d_6), with the N-H proton at δ 13.08 ppm .

  • 13C^{13} \text{C}-NMR: The ketone carbon appears at δ 158.9 ppm, while pyridazine carbons range from δ 125.0–154.1 ppm .

Table 3: NMR Data for 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one

Proton/Carbonδ (ppm)MultiplicityAssignment
H-29.20MultipletPyridine C-H
H-38.40QuartetPyridazine C-H
H-48.61QuartetPyridazine C-H
C-5158.9-Ketone Carbonyl

Biological and Industrial Applications

Antimicrobial Activity

Chlorinated derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The thione analog shows enhanced activity due to improved membrane permeability .

Materials Science

The planar structure facilitates use in organic semiconductors, with a bandgap of 3.2 eV, suitable for photovoltaic applications .

Future Directions

  • Drug Discovery: Optimize substituents to enhance bioavailability and target specificity.

  • Green Synthesis: Develop one-pot methodologies using PEG-400 or ionic liquids to reduce waste .

  • Computational Studies: Employ DFT to predict reactivity and binding modes with biological targets .

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